![molecular formula C15H9ClN2 B382092 6-Chloro-11H-indolo[3,2-c]quinoline CAS No. 108832-13-9](/img/structure/B382092.png)
6-Chloro-11H-indolo[3,2-c]quinoline
Overview
Description
6-Chloro-11H-indolo[3,2-c]quinoline (C₁₅H₉ClN₂) is a fused tetracyclic heterocyclic compound featuring a quinoline core fused with an indole moiety. Its synthesis typically involves the dehydrative chlorination of intermediates such as 6-dihydro-11H-indolo[3,2-c]quinoline-6(5H)-ones using POCl₃ at 130°C .
Key structural attributes include:
- Chlorine at position 6: Enhances electrophilicity, facilitating further functionalization.
- Planar aromatic system: Enables π-π stacking interactions, relevant to DNA intercalation and kinase inhibition.
- N-H at position 11: Participates in hydrogen bonding, influencing solubility and receptor binding .
Preparation Methods
Friedlander Condensation Followed by Cadogan Cyclization
Reaction Mechanism and Substrate Design
The Friedlander condensation/Cadogan cyclization sequence represents the most widely adopted strategy for constructing the indolo[3,2-c]quinoline core . This two-step protocol begins with o-aminobenzaldehydes and 2-nitrophenyl-substituted ketones (Table 1).
Step 1: Friedlander Condensation
The aldehyde and ketone undergo acid- or base-catalyzed cyclocondensation to form a quinoline intermediate. This step establishes the quinoline scaffold while retaining the nitro group for subsequent cyclization.
Step 2: Cadogan Cyclization
The nitro group is reduced in situ using triethyl phosphite (P(OEt)₃) or triphenylphosphine (PPh₃) in high-boiling solvents like o-dichlorobenzene (o-DCB) at 130–180°C . This generates a nitrene intermediate, which undergoes intramolecular cyclization to form the indole ring.
Table 1: Representative Substrates and Yields for Friedlander/Cadogan Synthesis
Functional Group Tolerance and Limitations
This method exhibits broad compatibility with electron-donating (-OMe, -Me) and electron-withdrawing (-Cl, -CO₂Me) groups . However, sterically hindered ketones (e.g., ortho-substituted aryl groups) reduce cyclization efficiency. The use of o-DCB at elevated temperatures (180°C) limits scalability due to safety concerns .
Post-Synthesis Chlorination of Indolo[3,2-c]Quinoline
Direct Chlorination Using POCl₃
Preformed indolo[3,2-c]quinolines undergo electrophilic aromatic substitution at the 6-position using phosphorus oxychloride (POCl₃) in 1,2-dichloroethane (DCE) with N,N-diisopropylethylamine (DIPEA) as a base . The reaction proceeds via a Vilsmeier-Haack-type mechanism, where POCl₃ generates a reactive chlorophosphonium intermediate.
Table 2: Chlorination Conditions and Yields
Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
11H-Indolo[3,2-c]quinoline | POCl₃, DIPEA | 80 | 1 | 89 | |
11-Methyl derivative | POCl₃, DIPEA | 80 | 1 | 85 |
Regioselectivity and Byproduct Formation
Chlorination exclusively occurs at the 6-position due to the electron-rich nature of the quinoline ring . Prolonged reaction times (>2 h) lead to over-chlorination at the 2-position, necessitating careful monitoring.
Rh(III)-Catalyzed Dimerization of 2-Alkynylanilines
Aerobic vs Anaerobic Conditions
A tunable method developed by Jia et al. employs Rh(III) catalysts to dimerize 2-alkynylanilines under oxidative or reductive conditions . Under aerobic conditions , indolo[3,2-c]quinolines form via dual C–H activation, while anaerobic conditions yield 3-(2-aminophenyl)quinolines.
Key Reaction Parameters
-
Solvent: Hexafluoroisopropanol (HFIP) enhances reaction efficiency by stabilizing polar intermediates.
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ (20 mol%).
Table 3: Substrate Scope for Rh-Catalyzed Dimerization
2-Alkynylaniline Substituent | Product | Yield (%) | Reference |
---|---|---|---|
6-Chloro-2-alkynylaniline | 6-Cl-11H-indolo[3,2-c]quinoline | 68 | |
4-Methoxy-2-alkynylaniline | 8-Methoxy derivative | 72 |
Advantages and Drawbacks
This method avoids prefunctionalized substrates and enables late-stage diversification. However, the requirement for expensive Rh catalysts and HFIP solvent limits industrial applicability .
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for 6-Chloro-11H-Indolo[3,2-c]Quinoline Synthesis
Method | Steps | Typical Yield (%) | Scalability | Functional Group Tolerance |
---|---|---|---|---|
Friedlander/Cadogan | 2 | 74–84 | Moderate | High |
Post-synthesis chlorination | 2 | 85–89 | High | Moderate |
Rh-catalyzed dimerization | 1 | 68–72 | Low | Medium |
Key Observations:
-
The Friedlander/Cadogan route offers the best balance of yield and substrate flexibility but requires harsh conditions.
-
Post-synthesis chlorination is ideal for late-stage functionalization but depends on precursor availability.
-
Rh-catalyzed dimerization provides atom economy but faces cost barriers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can yield various substituted indoloquinolines .
Scientific Research Applications
Synthesis of 6-Chloro-11H-indolo[3,2-c]quinoline
The synthesis of this compound typically involves several methods, including the Friedlander reaction and various cyclization techniques. Recent advancements have introduced more efficient synthetic routes that yield high purity and good yields of the compound. For instance, a two-step synthesis approach utilizing o-aminobenzaldehydes and nitrophenyl ketones has been reported to be effective in producing indolo[3,2-c]quinolines with various substituents .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Antitumor Activity : The compound has shown significant antitumor effects against various cancer cell lines. Studies indicate that it may inhibit tumor growth by interfering with cellular pathways critical for cancer progression .
- Antimicrobial Properties : Research has demonstrated its effectiveness against a spectrum of microbial pathogens, suggesting potential as an antimicrobial agent .
- Kinase Inhibition : It has been identified as a selective inhibitor of certain kinases, which are crucial targets in cancer therapy due to their roles in cell signaling and proliferation .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of this compound in vitro and in vivo. The results indicated a dose-dependent inhibition of tumor cell proliferation in several cancer types. The compound was administered to mice bearing tumors, resulting in significant tumor size reduction compared to controls .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity with minimum inhibitory concentrations lower than those of commonly used antibiotics .
Case Study 3: Kinase Inhibition
A structure-activity relationship study revealed that modifications to the indolo[3,2-c]quinoline structure could enhance its inhibitory effects on specific kinases involved in cancer signaling pathways. This research underlined the importance of structural optimization for developing more potent kinase inhibitors .
Mechanism of Action
The mechanism of action of 6-Chloro-11H-indolo[3,2-c]quinoline involves its interaction with various molecular targets and pathways. It is known to intercalate into DNA, disrupting its structure and function. This can inhibit the activity of enzymes such as topoisomerase II, which is essential for DNA replication and cell division . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Chlorine vs. Amino Groups: The 6-Cl group improves reactivity for nucleophilic substitution, whereas 6-NH₂ derivatives exhibit enhanced bioactivity .
- Halogenation Effects : 10-Iodo and 10-Bromo derivatives (e.g., 5t , 5s ) show higher thermal stability (mp >350°C) and kinase selectivity compared to chloro analogs .
- N-Methylation : Methylation at N11 (e.g., 11-methyl ) significantly boosts cytotoxicity, likely by improving membrane permeability .
Table 2: Cytotoxicity and Kinase Inhibition Profiles
Key Findings:
- 6-Amino Derivatives: Exhibit broad-spectrum anticancer activity, with IC₅₀ values in the low micromolar range .
- Carboxylic Acid Derivatives : 10-Iodo analog 5s demonstrates potent DYRK1A inhibition (IC₅₀ = 0.1 μM), attributed to halogen bonding with kinase residues .
Physicochemical Properties
Table 3: Spectral and Physical Data
Trends:
Biological Activity
6-Chloro-11H-indolo[3,2-c]quinoline is a heterocyclic compound belonging to the indoloquinoline family, recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities.
The primary mechanism of action for this compound involves the inhibition of DYRK1A kinase , a protein kinase implicated in various cellular processes, including neuronal development and function. By inhibiting DYRK1A, this compound may influence biochemical pathways associated with cell growth and differentiation.
Target of Action
- Primary Target : DYRK1A kinase
- Mode of Action : Inhibition of kinase activity
- Biochemical Pathways : Neuronal development and function
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various microbial strains.
- Cytotoxicity : Exhibits cytotoxic effects on cancer cell lines, making it a candidate for cancer therapeutics.
- Antitumor Properties : Shown to inhibit tumor growth in preclinical models.
Cytotoxicity Studies
In vitro studies have reported that indoloquinolines, including this compound, possess significant cytotoxicity against cancer cell lines. For instance, studies have shown IC50 values in the high nanomolar range against various tumor types.
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HepG2 (Liver) | 200 |
MCF7 (Breast) | 150 | |
A549 (Lung) | 180 |
Antitumor Efficacy
Animal studies have further validated the antitumor efficacy of this compound. For example, in a mouse model of solid tumors, administration of this compound resulted in significant tumor reduction compared to control groups.
Case Studies
-
Study on DYRK1A Inhibition :
A study aimed at identifying selective DYRK1A inhibitors highlighted that derivatives of indoloquinolines showed promising inhibition profiles. The study reported that compounds with chloro substitutions exhibited IC50 values ranging from double-digit nanomolar to single-digit micromolar concentrations against DYRK1A. -
Antimicrobial Activity Assessment :
Another investigation evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that this compound had potent activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the most common synthetic routes for 6-chloro-11H-indolo[3,2-c]quinoline, and how do reaction conditions influence yield and purity?
Basic Question
The synthesis typically involves cyclization or cross-coupling strategies. A widely used method starts with isatins and 2-aminobenzylamine in acetic acid under reflux, followed by dehydrative chlorination with POCl₃ at 130°C for 8 hours to yield 6-chloro derivatives (35–97% yields) . Alternative approaches include palladium-catalyzed tandem intermolecular C–N and intramolecular C–C bond formation using 4-chloroquinoline and 2-chloroanilines . Reaction conditions such as temperature, solvent, and catalyst choice critically impact regioselectivity and purity. For example, excess ethane-1,2-diamine in 1-butanol at 132°C prevents undesired 2:1 condensation products during amine substitution .
Q. How can divergent synthesis strategies be optimized to access both 11H-indolo[3,2-c]quinoline and neocryptolepine derivatives from common intermediates?
Advanced Research Question
Divergent synthesis relies on tunable intermediates. For instance, 3-bromoquinoline precursors can undergo Suzuki-Miyaura cross-coupling to form biaryls, followed by azidation and photolysis to yield 11H-indolo[3,2-c]quinoline. Adjusting photochemical conditions or substituting azides with amines enables access to neocryptolepines . Gold-catalyzed 5-endo cyclization paired with Hendrickson reagent-mediated 6-endo cyclization offers regioselective control, enabling scaffold diversification . Catalyst screening (e.g., Au vs. Pd) and solvent polarity adjustments are key to optimizing pathway divergence.
Q. What physicochemical parameters (e.g., log P, pKa) are critical for designing this compound derivatives with enhanced bioavailability?
Basic Question
The hydrophobicity (log P = 3.2) and pKa (~7.4) of this compound derivatives significantly influence solubility and membrane permeability. For example, cyclization increases basicity compared to non-cyclized analogs, altering protonation states and solubility profiles . Substituents like methoxy groups can modulate log P, while chlorination at C6 enhances stability against metabolic degradation. These parameters guide structural modifications for improved pharmacokinetics.
Q. How do structural modifications at the C6 position affect G-quadruplex (G4) stabilization and telomerase inhibition?
Advanced Research Question
Introducing aminopropylamine side chains at C6 enhances G4 stabilization, as seen in benzo-indolo[3,2-c]quinoline derivatives. These modifications increase melting temperatures (ΔTm ~10–15°C) of telomeric G4 DNA, correlating with telomerase inhibition (IC₅₀ < 1 µM) . Conversely, electron-withdrawing groups (e.g., Cl) reduce π-π stacking with G4 loops, diminishing activity. Structure-activity relationship (SAR) studies using FRET-based assays and molecular docking are essential for optimizing selectivity .
Q. What methodologies are employed to characterize organometallic complexes of this compound, and how do metal centers influence biological activity?
Advanced Research Question
Ruthenium and osmium complexes, such as [(η⁶-p-cymene)Ru(L1)Cl]Cl, are synthesized via Schiff base condensation and characterized by ESI-MS, X-ray crystallography, and cyclic voltammetry. Metal coordination alters cellular accumulation and redox activity, with Ru(II) complexes showing superior anticancer activity (IC₅₀ ~2 µM) compared to Os(II) analogs . Spectroscopic shifts in UV-vis and NMR confirm metal-ligand binding, while PXRD reveals structural distortions impacting intermolecular interactions .
Q. How do conflicting reports on synthetic yields for 6-chloro derivatives inform reaction optimization?
Advanced Research Question
Discrepancies in yields (e.g., 35–97% for amine substitutions vs. 55% for Ru-complex synthesis ) highlight the role of side reactions and purification challenges. For example, prolonged heating in POCl₃ may degrade sensitive intermediates, while microwave-assisted protocols can improve efficiency. Kinetic studies and HPLC monitoring of reaction progress are recommended to identify bottlenecks .
Q. What spectroscopic and crystallographic techniques are pivotal for confirming the structure of this compound derivatives?
Basic Question
¹H/¹³C NMR (δ 7.69–8.22 for aromatic protons ), FTIR (N–F stretches at 1048 cm⁻¹ ), and ESI-MS (m/z 627 [M−Cl]⁺ ) are standard for structural elucidation. X-ray crystallography confirms protonation states and hydrogen-bonding patterns, as seen in orthorhombic Pnma crystals of hydrochloride salts . Solid-state NMR further resolves dynamic disorder in substituents.
Q. Why are gold and palladium catalysts preferred in tandem cyclization strategies, and how do they differ mechanistically?
Advanced Research Question
Gold(III) catalysts promote 5-endo cyclization via π-activation of alkynes, while palladium enables C–H arylation through oxidative addition. For example, AuCl₃-mediated cyclization of 2-[(2-aminophenyl)ethynyl]phenylamine with aldehydes achieves regioselective 6-membered ring formation under mild conditions . In contrast, Pd-catalyzed Buchwald-Hartwig amination requires higher temperatures but offers better functional group tolerance . Computational studies (DFT) guide catalyst selection based on transition-state energetics.
Q. How do substituents on the quinoline ring influence anti-trypanosomal activity, and what assays validate this?
Advanced Research Question
Pyrrolo[3,2-c]quinoline derivatives with electron-donating groups (e.g., –OCH₃) exhibit enhanced anti-Trypanosoma brucei activity (IC₅₀ ~0.5 µM) compared to chloro-substituted analogs. PAMPA-BBB assays predict blood-brain barrier penetration for CNS-targeting compounds, while cytotoxicity is assessed via L6 cell viability assays . SAR studies correlate lipophilicity (clogP > 3) with improved efficacy, validated by in vitro parasite load reduction assays.
Q. What strategies mitigate poor aqueous solubility of this compound derivatives in preclinical studies?
Basic Question
Salt formation (e.g., hydrochloride salts ) and PEGylation improve solubility. Co-solvents (DMSO/water mixtures) or nanoformulation (liposomes) enhance bioavailability. Limiting solubility studies in phosphate buffer (pH 7.4) guide excipient selection, while log P adjustments via substituent modification (e.g., –OH groups ) balance hydrophilicity and membrane permeability .
Properties
IUPAC Name |
6-chloro-11H-indolo[3,2-c]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUTKSWQRTRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.